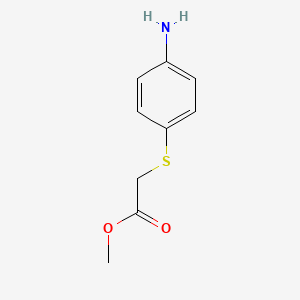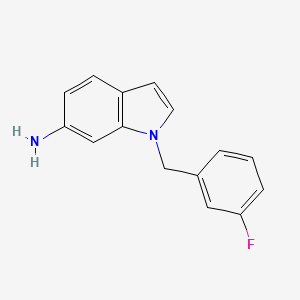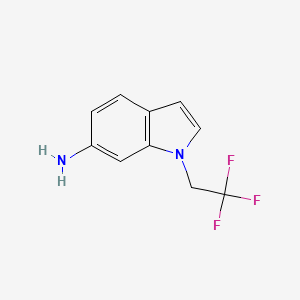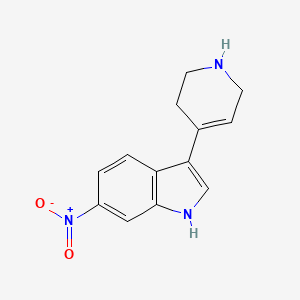
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Overview
Description
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound is characterized by its nitro group (-NO2) attached to the 6th position of the indole ring and a tetrahydropyridine moiety at the 3rd position. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves the nitration of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. This reaction is usually carried out using nitric acid in the presence of a suitable acid catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the indole moiety play crucial roles in its biological activity, influencing enzyme inhibition and receptor binding.
Comparison with Similar Compounds
6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is similar to other indole derivatives, such as 6-nitroindole and 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. its unique combination of the nitro group and the tetrahydropyridine moiety distinguishes it from these compounds. The presence of the nitro group enhances its reactivity and biological activity, making it a valuable compound in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-11-12(8-15-13(11)7-10)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPLBTARCUXNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Ethyl(methyl)amino]nicotinonitrile](/img/structure/B7865605.png)
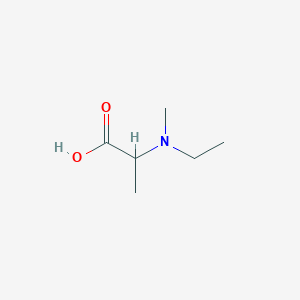
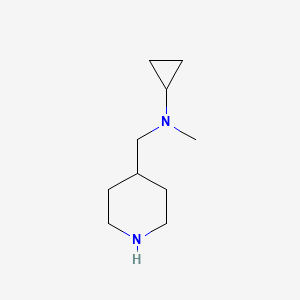
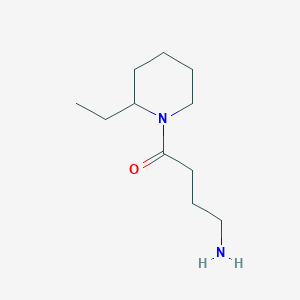
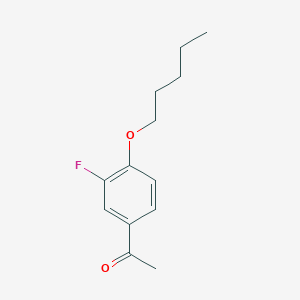
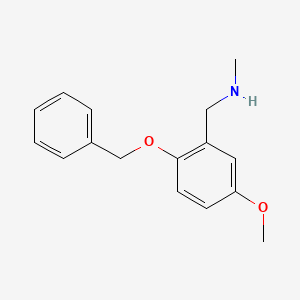

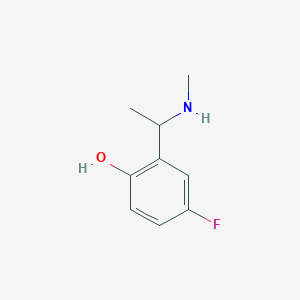
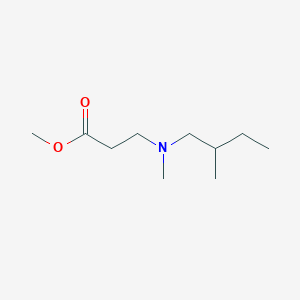
![(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B7865669.png)
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)
